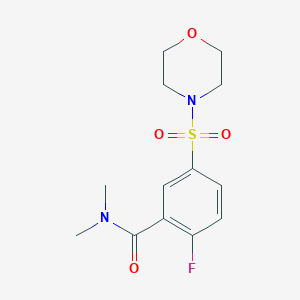
N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as Furosemide, is a widely used diuretic drug. This compound is synthesized by reacting 4-aminobenzenesulfonamide with 4-fluorobenzoyl chloride and pyrrolidine-2,5-dione. Furosemide is used to treat hypertension, congestive heart failure, and edema.
作用机制
N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide acts by inhibiting the Na-K-2Cl cotransporter in the loop of Henle, which results in the inhibition of sodium and chloride reabsorption. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis. This compound also has vasodilatory effects, which can help to reduce blood pressure.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It increases the excretion of sodium, chloride, and water, leading to diuresis. It also reduces blood pressure by causing vasodilation. This compound can cause electrolyte imbalances, including hypokalemia, hypocalcemia, and hypomagnesemia. It can also cause metabolic alkalosis and hyperuricemia.
实验室实验的优点和局限性
N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is a widely used diuretic drug that has a number of advantages for lab experiments. It is readily available and inexpensive. It is also highly effective at inducing diuresis, which can be useful in a variety of experimental settings. However, this compound can cause electrolyte imbalances, which can complicate experiments that involve the measurement of electrolyte levels. It can also cause metabolic alkalosis, which can affect acid-base balance.
未来方向
There are a number of future directions for research on N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is the development of more selective inhibitors of the Na-K-2Cl cotransporter. Another area of interest is the investigation of the effects of this compound on the gut microbiome. Additionally, this compound has been shown to have anti-inflammatory effects, and further research is needed to investigate the potential therapeutic applications of this compound in inflammatory diseases. Finally, the use of this compound in combination with other diuretics may have synergistic effects, and further research is needed to investigate these potential interactions.
Conclusion:
This compound is a widely used diuretic drug that has a number of scientific research applications. It is synthesized by reacting 4-aminobenzenesulfonamide with 4-fluorobenzoyl chloride and pyrrolidine-2,5-dione. This compound acts by inhibiting the Na-K-2Cl cotransporter in the loop of Henle, which results in diuresis and vasodilation. This compound has advantages and limitations for lab experiments, and there are a number of future directions for research on this compound.
合成方法
The synthesis of N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 4-fluorobenzoyl chloride and pyrrolidine-2,5-dione. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate. The product is then purified by recrystallization.
科学研究应用
N-(4-fluorophenyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is widely used in scientific research as a tool to study the effects of diuretics on the body. It is used to investigate the mechanisms of action of diuretics, as well as their effects on various physiological systems. This compound is also used to study the effects of diuretics on the renal system, as it is a potent inhibitor of the Na-K-2Cl cotransporter in the loop of Henle.
属性
IUPAC Name |
N-(4-fluorophenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-12-3-5-13(6-4-12)18-23(21,22)15-9-7-14(8-10-15)19-11-1-2-16(19)20/h3-10,18H,1-2,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMJESDWPBTTQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-propyl-4-piperidinamine](/img/structure/B5727913.png)
![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)



![3-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5727968.png)
![N-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzamide](/img/structure/B5727975.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5727988.png)

![4-methoxy-3-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5728004.png)